molecular formula C5H13Cl2FN2 B13487935 3-(Fluoromethyl)pyrrolidin-3-amine dihydrochloride

3-(Fluoromethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B13487935
M. Wt: 191.07 g/mol
InChI Key: DZXPOQNENUGQSD-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2FN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)pyrrolidin-3-amine dihydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluoromethyl group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to other amine derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: N-oxides of 3-(Fluoromethyl)pyrrolidin-3-amine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluoromethyl group.

Scientific Research Applications

3-(Fluoromethyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with biological targets, potentially including enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)pyrrolidin-3-amine dihydrochloride
  • 3-(Chloromethyl)pyrrolidin-3-amine dihydrochloride
  • 3-(Bromomethyl)pyrrolidin-3-amine dihydrochloride

Uniqueness

3-(Fluoromethyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H13Cl2FN2

Molecular Weight

191.07 g/mol

IUPAC Name

3-(fluoromethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C5H11FN2.2ClH/c6-3-5(7)1-2-8-4-5;;/h8H,1-4,7H2;2*1H

InChI Key

DZXPOQNENUGQSD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CF)N.Cl.Cl

Origin of Product

United States

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